4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene
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Overview
Description
4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene is an organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts distinct chemical properties. It is used in various fields of scientific research and industrial applications due to its versatility and reactivity.
Preparation Methods
The synthesis of 4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a triazatricyclo compound with a boronic acid derivative in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can undergo substitution reactions where the boron atom is replaced by other functional groups. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It serves as a probe in biological assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar compounds include other boron-containing organic molecules such as:
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate These compounds share the dioxaborolane ring structure but differ in their substituents and overall molecular architecture. The unique feature of 4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene is its triazatricyclo core, which imparts distinct reactivity and applications compared to other boron-containing compounds.
Properties
Molecular Formula |
C16H22BN3O2 |
---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
4-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C16H22BN3O2/c1-10-18-14-12-8-6-7-11(12)13(9-20(14)19-10)17-21-15(2,3)16(4,5)22-17/h9H,6-8H2,1-5H3 |
InChI Key |
PTBZWVXDILUZNL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC(=N3)C)C4=C2CCC4 |
Origin of Product |
United States |
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